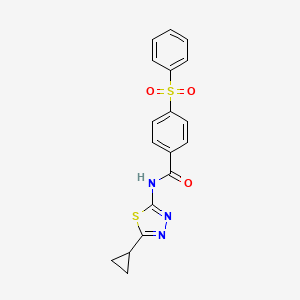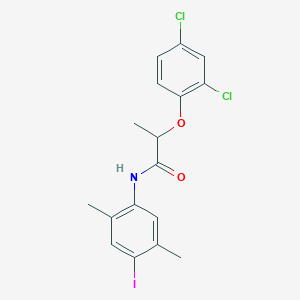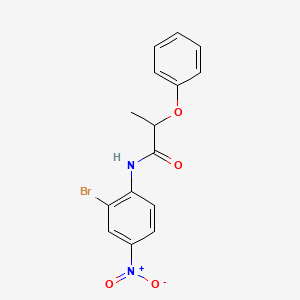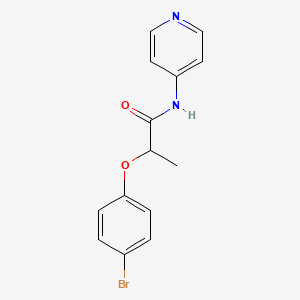
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide
Descripción general
Descripción
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3), a tyrosine kinase involved in the signaling pathways of cytokines. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases, such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide inhibits JAK3, a tyrosine kinase involved in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide blocks the downstream signaling of these cytokines, leading to the suppression of immune responses. This mechanism of action makes N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide a potential therapeutic agent for autoimmune diseases.
Biochemical and Physiological Effects
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and IL-17, in vitro and in vivo. The compound has also been shown to decrease the proliferation and activation of T cells, B cells, and natural killer (NK) cells. These effects suggest that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has immunosuppressive properties, which can be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide also has a well-defined mechanism of action, which makes it a useful tool for studying cytokine signaling pathways. However, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has some limitations for lab experiments. The compound has low solubility in water, which can affect its bioavailability and pharmacokinetics. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide also has off-target effects on other JAK family members, such as JAK1 and JAK2, which can complicate the interpretation of experimental results.
Direcciones Futuras
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has shown promising results in preclinical and clinical trials for its potential therapeutic applications. However, there are still several future directions that need to be explored. One direction is the optimization of the compound's pharmacokinetics and bioavailability to improve its efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide treatment in different patient populations. Finally, the development of combination therapies that target multiple cytokine signaling pathways may enhance the therapeutic efficacy of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide in autoimmune diseases.
Aplicaciones Científicas De Investigación
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. The compound has shown promising results in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide has also been investigated for its potential use in preventing transplant rejection and treating graft-versus-host disease.
Propiedades
IUPAC Name |
4-(benzenesulfonyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c22-16(19-18-21-20-17(25-18)13-6-7-13)12-8-10-15(11-9-12)26(23,24)14-4-2-1-3-5-14/h1-5,8-11,13H,6-7H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUPTORWXXNVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[2-(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4113071.png)
![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4113073.png)


![N-methyl-N-(4-phenoxybenzyl)-3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4113101.png)
![5-bromo-2-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B4113117.png)

![1-(2-pyridinyl)-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B4113136.png)


![1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4113165.png)
![1-benzyl-4-[2-(4-bromophenoxy)propanoyl]piperazine](/img/structure/B4113168.png)

![methyl {4-[(4-biphenylylcarbonyl)amino]phenoxy}acetate](/img/structure/B4113182.png)